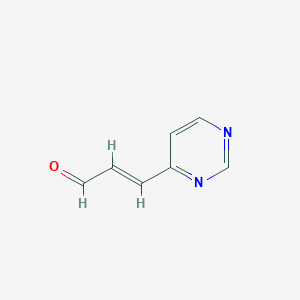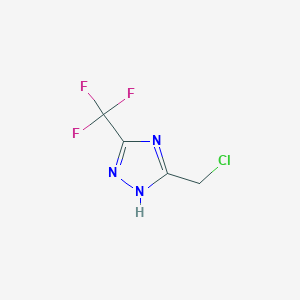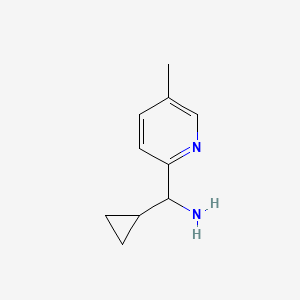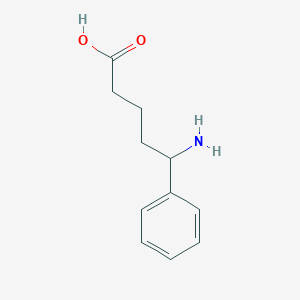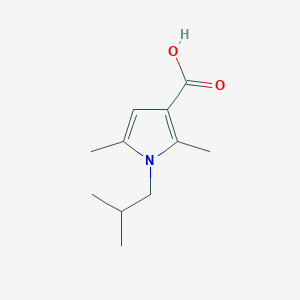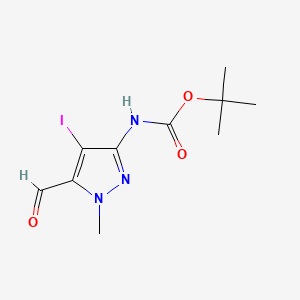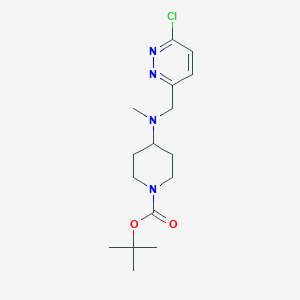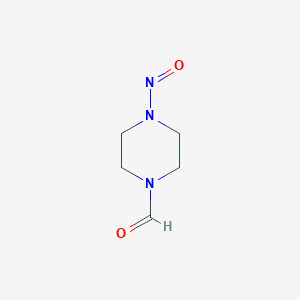
4-Nitrosopiperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrosopiperazine-1-carbaldehyde is a chemical compound that has garnered significant interest in various fields of research and industry due to its unique properties. It belongs to the aldehyde family and has the molecular formula C5H9N3O2. This compound is known for its yellow crystalline appearance and has been studied for its antimicrobial, antitumor, and antioxidant properties.
Méthodes De Préparation
The synthesis of 4-Nitrosopiperazine-1-carbaldehyde typically involves starting with 4-nitropiperazine. The process includes the addition of aqueous sodium hydroxide followed by formaldehyde, resulting in the formation of the yellow crystalline solid. Industrial production methods may vary, but the fundamental principles of the synthetic route remain consistent.
Analyse Des Réactions Chimiques
4-Nitrosopiperazine-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-Nitrosopiperazine-1-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has demonstrated significant bioactivity against several types of bacteria and fungi, making it a potential candidate for antimicrobial research.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Nitrosopiperazine-1-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The presence of the nitro group makes it an electron-withdrawing group, which contributes to its reactivity towards nucleophiles. This characteristic is crucial for its pharmacological properties, including its antimicrobial and antitumor activities .
Comparaison Avec Des Composés Similaires
4-Nitrosopiperazine-1-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-4-nitrosopiperazine: Known for its use in pharmaceutical applications, particularly in the treatment of tuberculosis.
1-Cyclopentyl-4-nitrosopiperazine: Another nitrosamine impurity found in rifapentine, used in the treatment of mycobacterium infections.
The uniqueness of this compound lies in its specific combination of antimicrobial, antitumor, and antioxidant properties, which are not commonly found together in similar compounds.
Propriétés
Formule moléculaire |
C5H9N3O2 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
4-nitrosopiperazine-1-carbaldehyde |
InChI |
InChI=1S/C5H9N3O2/c9-5-7-1-3-8(6-10)4-2-7/h5H,1-4H2 |
Clé InChI |
QCKBEGKGQLANEY-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C=O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


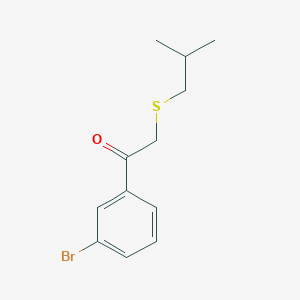
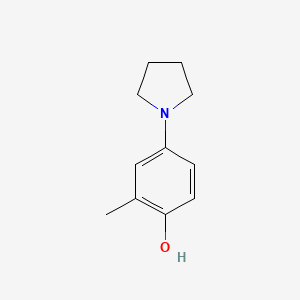

![2,2-Difluorobicyclo[4.1.0]heptan-7-amine hydrochloride](/img/structure/B13559812.png)
![6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
![3-[2-(Methylamino)propoxy]benzoicacidhydrochloride](/img/structure/B13559825.png)
